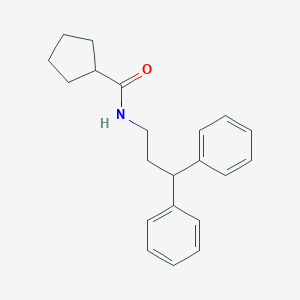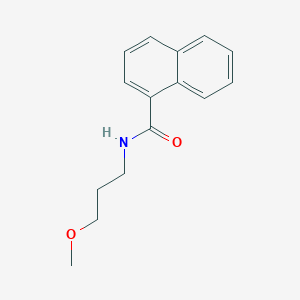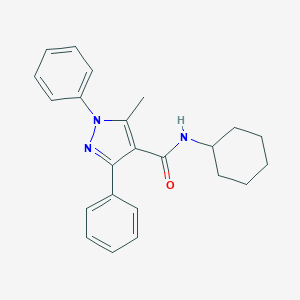![molecular formula C21H26N2O4S B258775 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide, also known as CHS-828, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
The mechanism of action of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 leads to the destabilization and degradation of these proteins, resulting in apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has also been shown to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is its potential therapeutic applications in cancer treatment. It has been shown to be effective in preclinical studies and is currently undergoing clinical trials. However, one of the limitations of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is its complex synthesis method, which requires careful attention to detail and purification steps to obtain a pure product.
Zukünftige Richtungen
There are several future directions for the study of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide. One direction is to further investigate its mechanism of action and identify other potential targets for this compound. Another direction is to study the potential applications of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide in the treatment of autoimmune diseases. Additionally, further clinical trials are needed to determine the safety and efficacy of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide in humans.
Synthesemethoden
The synthesis of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-phenylcycloheptanamine to form 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide. The synthesis of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is a multistep process that requires careful attention to detail and purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs in preclinical studies. 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has also been shown to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases.
Eigenschaften
Produktname |
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide |
|---|---|
Molekularformel |
C21H26N2O4S |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
3-(cycloheptylsulfamoyl)-4-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-14-13-16(21(24)22-17-9-7-4-8-10-17)15-20(19)28(25,26)23-18-11-5-2-3-6-12-18/h4,7-10,13-15,18,23H,2-3,5-6,11-12H2,1H3,(H,22,24) |
InChI-Schlüssel |
QDGXPBRQMVYFQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3CCCCCC3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
